molecular formula C9H5ClN2O2 B1590108 3-Chloroquinoxaline-2-carboxylic acid CAS No. 20254-76-6

3-Chloroquinoxaline-2-carboxylic acid

Cat. No.: B1590108
CAS No.: 20254-76-6
M. Wt: 208.6 g/mol
InChI Key: LLFXNFDLKGPZML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloroquinoxaline-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by a quinoxaline core structure with a chlorine atom at the 3-position and a carboxylic acid group at the 2-position. This compound has a molecular weight of 208.60 g/mol and is known for its utility in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloroquinoxaline-2-carboxylic acid typically involves the cyclization of 1,2-diaminobenzene with a suitable dicarboxylic acid or its derivatives under high-temperature conditions. The reaction can be facilitated by using catalysts such as polyphosphoric acid or concentrated sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that includes the formation of the quinoxaline core followed by chlorination and carboxylation reactions. The process is optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Chloroquinoxaline-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinoxaline-2,3-dicarboxylic acid.

  • Reduction: Formation of this compound derivatives.

  • Substitution: Formation of various alkylated quinoxaline derivatives.

Scientific Research Applications

3-Chloroquinoxaline-2-carboxylic acid is widely used in scientific research due to its versatile chemical properties. It finds applications in:

  • Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: In the study of biological systems and the development of bioactive molecules.

  • Medicine: As a precursor for the synthesis of pharmaceuticals and therapeutic agents.

  • Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

3-Chloroquinoxaline-2-carboxylic acid is similar to other quinoxaline derivatives, such as 2-chloroquinoline-3-carboxylic acid and 2-chloroquinoxaline-3-carboxylic acid. its unique structural features, such as the presence of the carboxylic acid group at the 2-position, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carboxylic acid

  • 2-Chloroquinoxaline-3-carboxylic acid

  • Quinoxaline-2,3-dicarboxylic acid

Properties

IUPAC Name

3-chloroquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2/c10-8-7(9(13)14)11-5-3-1-2-4-6(5)12-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFXNFDLKGPZML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553824
Record name 3-Chloroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20254-76-6
Record name 3-Chloroquinoxaline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloroquinoxaline-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

From crude 16d, with a changed ratio of 1 g 16d: 0.8 mL POCl3: 1.6 mL DMF. The reaction mixture was heated, with moisture exclusion, at 75° C. for 16 h, then cooled, diluted with cold dichloromethane, and kept at −18° C. for 1 h. The brick red solid was filtered and washed exhaustively, with thorough stirring, with cold dichloromethane to give the dione (22% from 3-chloroquinoxaline-2-carboxylic acid), mp 133-139° C. 1H NMR (d6-DMSO): δ 3.27 (s, 3H, NCH3), 3.57 (s, 3H, NCH3), 7.66 (ddd, J=8.3, 6.6, 1.6 Hz, 1H), 7.81-7.92 (m, 2-H), 8.04 (d, J=7.8 Hz, 1H), 8.66 (s, 1H, ═HCNMe2). 13C NMR (d6-DMSO): δ 45.0 (CH3), 48.3 (CH3), 87.0 (C), 127.2 (CH), 128.3 (CH), 130.3 (CH), 133.3 (C), 133.7 (CH), 139.4 (C), 143.2 (C), 150.3 (C), 157.6 (C), 159.7 (C), 161.1 (CH).
Name
16d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
16d
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloroquinoxaline-2-carboxylic acid
Reactant of Route 2
3-Chloroquinoxaline-2-carboxylic acid
Reactant of Route 3
3-Chloroquinoxaline-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Chloroquinoxaline-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Chloroquinoxaline-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
3-Chloroquinoxaline-2-carboxylic acid
Customer
Q & A

Q1: How does the presence of a chlorine atom at the 3rd position affect the metal-ligand stability of quinoxaline-2-carboxylic acid derivatives?

A1: Research indicates that the presence of a chlorine atom at the 3rd position of quinoxaline-2-carboxylic acid reduces its metal-ligand stability compared to the unsubstituted parent compound. A study [] investigating the formation constants of Fe(II) complexes with various quinoxaline-2-carboxylic acid derivatives found that 3-Chloroquinoxaline-2-carboxylic acid exhibited lower stability constants compared to 3-Hydroxyquinoxaline-2-carboxylic acid and the unsubstituted quinoxaline-2-carboxylic acid. This suggests that the electron-withdrawing nature of the chlorine atom might decrease the electron density at the binding site, thereby weakening the interaction with Fe(II) ions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.